molecular formula C13H13ClN2 B1397750 3-Benzyl-6-chloro-4,5-dimethylpyridazine CAS No. 1204978-02-8

3-Benzyl-6-chloro-4,5-dimethylpyridazine

Cat. No. B1397750
M. Wt: 232.71 g/mol
InChI Key: WIOPRUSQDJTXCU-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-4,5-dimethylpyridazine is a heterocyclic organic compound . It has gained increasing attention from researchers due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of 3-Benzyl-6-chloro-4,5-dimethylpyridazine involves a solution of the compound (100 mg, 0.41 mmol) in NMP (2 mL), to which is added 2-®-methyl-piperazine (62 mg, 0.61 mmol). The reaction mixture is heated at 190° C. for 4 h in a microwave reactor .


Molecular Structure Analysis

The molecular formula of 3-Benzyl-6-chloro-4,5-dimethylpyridazine is C13H13ClN2 . Its molecular weight is 232.71 g/mol.


Chemical Reactions Analysis

The chemical reaction of 3-Benzyl-6-chloro-4,5-dimethylpyridazine involves heating the compound with 2-®-methyl-piperazine in a microwave reactor .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-6-chloro-4,5-dimethylpyridazine include a molecular weight of 232.71 g/mol. More detailed properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyridazine Derivatives 3-Benzyl-6-chloro-4,5-dimethylpyridazine, a derivative of pyridazine, has been a subject of various chemical synthesis studies. One such study explored the N-Oxidation of 6-chloro-3, 4-dimethylpyridazine, revealing the formation of different products based on the substitution patterns. This research highlights the reactivity and potential transformations of such compounds, contributing to the understanding of pyridazine chemistry (Nakagome, 1963).

Reactivity of Chloro-compounds in Pyridazine Another study focused on the N-oxidation of 4-chloro-3, 6-dimethylpyridazine, leading to the formation of chloro-compounds like 4-chloro-3, 6-dimethylpyridazine 1-oxide. The study examined the reactivity order of these chloro-compounds in nucleophilic substitution reactions, providing insights into the chemical behavior and potential applications of chloro-substituted pyridazine derivatives (Sako, 1962).

Biological Evaluation and Potential Applications

Evaluation of N4-substituted Imidazo- and v-triazolo[4,5-d]pyridazine Nucleosides A study described the chemical synthesis of N4-substituted imidazo[4,5-d]pyridazine and v-triazolo[4,5-d]-pyridazine nucleosides. This research delved into the biological evaluation of these compounds, including antitumor studies and their interaction with purine-metabolizing enzymes. The findings contribute to the medicinal chemistry of pyridazine derivatives, potentially guiding future drug development (Bussolari et al., 1993).

Anticancer Potential and Chemical Reactivity Research on the nucleophilic activity of methyl groups in certain pyridazine 1-oxides with benzaldehyde uncovered the formation of styryl compounds and (β-hydroxyphenethyl) pyridazine 1-oxides. This study provides valuable information on the reactivity of methyl groups in pyridazine compounds, which is crucial for understanding their chemical behavior and potential in developing anticancer agents (Itai, Sako, & Okusa, 1963).

Anxiolytic Properties without CNS Depressant Effects A notable study synthesized and evaluated derivatives of pyrazolo[1,5-a]pyrimidine for antianxiety properties. Several compounds exhibited anxiolytic effects comparable to clinically used benzodiazepines but without potentiating the central nervous system depressant effects of ethanol or barbiturates. This research indicates the therapeutic potential of pyridazine derivatives in the development of safer anxiolytic medications (Kirkpatrick et al., 1977).

Safety And Hazards

Safety precautions for handling 3-Benzyl-6-chloro-4,5-dimethylpyridazine include keeping the container tightly closed, protecting it from moisture, and handling it under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-benzyl-6-chloro-4,5-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9-10(2)13(14)16-15-12(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOPRUSQDJTXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1CC2=CC=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731222
Record name 3-Benzyl-6-chloro-4,5-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-chloro-4,5-dimethylpyridazine

CAS RN

1204978-02-8
Record name 3-Benzyl-6-chloro-4,5-dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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